2-(Pentafluoropropanoyl)cyclohexanone

Description

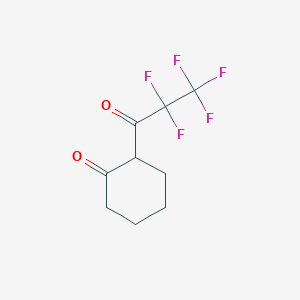

2-(Pentafluoropropanoyl)cyclohexanone is a specialized organic molecule that integrates a six-membered carbon ring (cyclohexanone) with a pentafluoropropanoyl group. This unique structure places it at the intersection of cyclic ketone chemistry and organofluorine chemistry, making it a subject of significant interest in advanced research. The presence of the highly electronegative fluorine atoms in the pentafluoroethyl group dramatically influences the electronic properties of the dicarbonyl system, imparting distinct reactivity and characteristics.

Fluorinated β-diketones are a well-established class of ligands in coordination chemistry, valued for their ability to form stable complexes with a wide array of metal ions. The introduction of fluorine atoms enhances the acidity of the β-diketone and the volatility and stability of the resulting metal complexes. These properties have led to their extensive use in catalysis, materials science, and as precursors for chemical vapor deposition (CVD).

The synthesis of fluorinated β-diketones, including cyclic variants, often involves Claisen condensation reactions. However, the yields for cyclic β-diketones can be lower than their acyclic counterparts. sapub.org The reactivity of these compounds is also a subject of detailed study. For instance, the carbonyl groups adjacent to fluorinated carbons exhibit a heightened electrophilicity, making them susceptible to hydration. sapub.org This necessitates careful handling in moisture-free environments to prevent the formation of hydrate species. sapub.orgresearchgate.net

The table below provides a snapshot of key properties of this compound.

| Property | Value |

| CAS Number | 2145-82-6 labshake.comalfa-chemistry.com |

| Molecular Formula | C9H9F5O2 labshake.com |

| Molecular Weight | 244.16 g/mol labshake.com |

| Canonical SMILES | C1CCC(=O)C(C1)C(=O)C(C(F)(F)F)(F)F labshake.com |

This table is interactive. Users can sort and filter the data.

The cyclic nature of this compound introduces conformational rigidity and specific stereochemical constraints not present in its acyclic analogues. This structural feature is crucial in asymmetric synthesis and in the design of chiral catalysts. The cyclohexanone (B45756) ring itself is a versatile scaffold in organic synthesis, serving as a precursor to a wide range of carbocyclic and heterocyclic compounds. nih.govnih.gov

The presence of the dicarbonyl moiety allows for a rich tapestry of chemical transformations. These include enolate formation, alkylation, and condensation reactions, providing pathways to more complex molecular architectures. The fluorinated side chain, in turn, can modulate the regioselectivity and stereoselectivity of these reactions. Furthermore, cyclic fluorinated compounds are of growing interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. nih.govnih.gov

Research into the reactivity of similar cyclic diketones has shown that they can undergo electrophilic fluorination, often using reagents like Selectfluor®, to introduce additional fluorine atoms into the cyclic core. sapub.org The keto-enol tautomerism in these systems plays a critical role in such reactions. sapub.org

The table below outlines some research findings related to the synthesis and reactivity of similar fluorinated cyclic ketones.

| Research Area | Key Findings |

| Synthesis | Trifluoroacetylations of cyclic β-diketones via Claisen condensation often result in lower yields compared to acyclic versions. sapub.org |

| Reactivity | The enhanced electrophilicity of carbonyl groups adjacent to fluorinated carbons leads to a tendency for rapid hydration. sapub.orgresearchgate.net |

| Fluorination | Cyclic β-diketones that can tautomerize to a keto-enol form can undergo electrophilic fluorination, though difluorination can be a competing reaction. sapub.org |

This table is interactive. Users can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropanoyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F5O2/c10-8(11,9(12,13)14)7(16)5-3-1-2-4-6(5)15/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRFDYLUCRXGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574704 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-82-6 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pentafluoropropanoyl Cyclohexanone

Claisen Condensation Approaches

The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of β-keto esters or β-diketones from the reaction between an ester and another carbonyl compound in the presence of a strong base. organic-chemistry.orgyoutube.com This method is a viable route for the synthesis of 2-(Pentafluoropropanoyl)cyclohexanone.

The synthesis of fluorinated β-diketones can be accomplished through the Claisen condensation of a ketone with a fluorinated ester. cas.czlibretexts.org In the case of this compound, the reactants would be cyclohexanone (B45756) and an appropriate pentafluoropropionyl ester, such as ethyl pentafluoropropionate. The reaction involves the deprotonation of the α-carbon of cyclohexanone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the fluorinated ester.

The success of the Claisen condensation is highly dependent on the choice of base and solvent. A strong base is required to generate the ketone enolate. The base must be carefully selected to avoid side reactions like nucleophilic substitution with the ester. organic-chemistry.org

Commonly employed bases for Claisen condensations, particularly those involving fluorinated esters, include sodium alkoxides such as sodium ethoxide, and sodium hydride. libretexts.orghacettepe.edu.tr The use of a non-nucleophilic base like lithium diisopropylamide (LDA) can also be considered in mixed Claisen condensations. organic-chemistry.org The choice of solvent is also critical, with anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being frequently used. nih.gov

Table 1: Representative Catalytic Systems for Claisen Condensation

| Base/Catalyst | Solvent | Typical Application |

| Sodium Ethoxide | Diethyl Ether | Classical Claisen condensation of esters and ketones. nih.gov |

| Sodium Hydride | Tetrahydrofuran (THF) | Often used to increase yield in condensations. |

| Sodium Amide | Liquid Ammonia (B1221849) | A strong base used for forming enolates. libretexts.org |

This table presents generally used systems in Claisen condensations and not specific data for the title compound.

The purity of the reagents and the order of their addition can have a significant impact on the yield and purity of the final product. The presence of moisture or other impurities can interfere with the strong base, reducing its effectiveness. The quality of the base itself, for instance, sodium ethoxide, has been noted to affect the yields of fluorinated β-diketones. hacettepe.edu.trnih.gov

The order of mixing the reagents is also a critical parameter. To minimize the self-condensation of cyclohexanone, a common side reaction, it is often preferable to add a mixture of the ketone and ester to a suspension of the base. nih.govmdpi.com Adding the ketone to the base before the introduction of the ester can lead to an increased formation of byproducts. nih.gov

Alternative Acylation Strategies

Beyond the Claisen condensation, other acylation methods can be employed to introduce the pentafluoropropanoyl group onto the cyclohexanone ring.

An effective alternative involves the acylation of cyclohexanone enamines. Enamines, which are formed from the reaction of a ketone with a secondary amine, are nucleophilic and react readily with acylating agents like acyl chlorides. libretexts.org For the synthesis of the title compound, the pyrrolidine (B122466) or morpholine (B109124) enamine of cyclohexanone can be reacted with pentafluoropropanoyl chloride. hacettepe.edu.trscribd.com This method often proceeds under milder conditions compared to the Claisen condensation. scribd.com The initial product of this reaction is an iminium salt, which is then hydrolyzed to yield the final β-diketone. libretexts.org

Another approach is the direct acylation using pentafluoropropionic anhydride (B1165640), which is a potent acylating agent. thermofisher.comnih.govtcichemicals.com

Table 2: Comparison of Acylation Strategies

| Acylation Strategy | Acylating Agent | Key Features |

| Enamine Acylation | Pentafluoropropanoyl chloride | Milder reaction conditions, avoids strong bases. libretexts.orgscribd.com |

| Direct Acylation | Pentafluoropropionic anhydride | Highly reactive, can be used for direct acylation. thermofisher.com |

This table provides a conceptual comparison of strategies based on general organic principles.

Mechanistic Insights into Formation Pathways

The formation of this compound via Claisen condensation follows a well-established multi-step mechanism. youtube.com

Enolate Formation: A strong base abstracts an α-proton from cyclohexanone, creating a resonance-stabilized enolate ion.

Nucleophilic Attack: The cyclohexanone enolate acts as a nucleophile, attacking the carbonyl carbon of the ethyl pentafluoropropionate. This results in the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone product.

Deprotonation: The resulting β-diketone is more acidic than the starting ketone, and it is deprotonated by the alkoxide base to form a stable enolate. An acidic workup is then required to protonate this enolate and isolate the final product. youtube.com

In the enamine acylation pathway, the enamine acts as the nucleophile, attacking the pentafluoropropanoyl chloride. This leads to the formation of an N-acylated intermediate or, more commonly, a C-acylated iminium salt. Subsequent hydrolysis of this iminium salt regenerates the ketone functionality, yielding this compound. cas.czlibretexts.orghacettepe.edu.tr

Purification and Isolation Techniques for Fluorinated β-Diketones

A range of methods from simple distillation to more complex chelation and chromatographic techniques have been proven effective for purifying fluorinated β-diketones.

Crystallization and Recrystallization : This is a fundamental technique for purifying solid fluorinated β-diketones. The enhanced crystallization properties of many fluorinated compounds facilitate this process. nih.gov For example, a perfluorophenyl-substituted β-diketone was successfully purified by recrystallization from an ethanol (B145695) solution to yield high-purity colorless crystals. mdpi.com In some cases, simple crystallization from the reaction mixture is sufficient to isolate pure epimers of fluorinated alcohols, which are related structures. researchgate.net The process often involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out.

Copper Chelate Formation : A particularly effective method for the purification of β-diketones, including fluorinated variants, involves their conversion to copper(II) chelates. nih.gov The crude β-diketone is treated with a copper(II) salt, typically copper(II) acetate, in a hot aqueous solution. This results in the precipitation of the stable, often crystalline, copper(II) bis(β-diketonate) complex. This chelate can be easily separated by filtration and washed with water and non-polar organic solvents like hexane (B92381) to remove impurities. The pure β-diketone is then regenerated from the copper chelate by decomposition, for which several mild protocols have been developed to avoid degradation of sensitive moieties. nih.gov

Chromatography : Various chromatographic techniques are employed for the purification of fluorinated β-diketones.

Gel Permeation Chromatography (GPC) : This size-exclusion chromatography method has been used to further purify fluorinated β-diketone compounds after initial isolation, effectively separating them based on molecular size. mdpi.com

High-Performance Liquid Chromatography (HPLC) : While often used for analysis, HPLC can also be applied for preparative purification. It has been utilized in kinetic studies of the fast keto-enol equilibrium inherent in β-diketones. acs.org

Vacuum Distillation : For fluorinated β-diketones that are liquids or have relatively low boiling points, vacuum distillation is a straightforward and effective purification method. It is particularly useful for removing high-boiling impurities or residual mineral oil from the reaction. nih.gov

The following table summarizes the key purification techniques applicable to fluorinated β-diketones.

| Purification Technique | Principle | Application Example | Research Finding |

| Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | A perfluorophenyl-substituted β-diketone was recrystallized from ethanol. mdpi.com | Fluorination often improves crystallization properties. nih.gov |

| Copper Chelate Formation | Formation of a stable, insoluble copper(II) complex, followed by filtration and regeneration of the pure diketone. | Used for the purification of 1-(2-thienyl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione. nih.gov | Mandatory for purifying some β-diketones and useful for isolating short-chain fluorinated diketones from low-boiling fractions. nih.gov |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size and shape. | A perfluorophenyl-substituted β-diketone was purified using GPC. mdpi.com | Effective for final purification steps. |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Used to remove mineral oil from a crude β-diketone product. nih.gov | A simple and sufficient method for many relatively low-boiling fluorinated β-diketones. nih.gov |

Keto Enol Tautomerism and Equilibrium Dynamics of 2 Pentafluoropropanoyl Cyclohexanone

General Principles of β-Diketone Tautomerism

β-Diketones, characterized by two carbonyl groups separated by a single methylene (B1212753) carbon, typically exist as an equilibrium mixture of a diketo tautomer and one or more enol tautomers. mdpi.comnih.gov The interconversion between these forms is a dynamic process involving the migration of a proton and the shifting of double bonds. libretexts.org For a simple acyclic β-diketone like acetylacetone, the equilibrium generally favors the enol form. This preference is attributed to the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. libretexts.org This hydrogen bond, along with the conjugation of the C=C double bond with the remaining carbonyl group, significantly stabilizes the enol tautomer relative to the diketo form. sigmaaldrich.com

The position of the keto-enol equilibrium is sensitive to a variety of factors, including the nature of the substituents on the dicarbonyl framework. mdpi.com The equilibrium is slow enough on the NMR timescale that distinct signals for both the keto and enol forms can often be observed and quantified. nih.govresearchgate.net However, the interconversion between two possible enol forms in an asymmetrical β-diketone is typically very fast, resulting in an averaged NMR spectrum for the enol. nih.govresearchgate.net

Specific Tautomeric Equilibrium in 2-(Pentafluoropropanoyl)cyclohexanone

For this compound, two primary enol tautomers are possible, arising from the deprotonation of the central methine proton and subsequent enolization involving either the cyclohexanone (B45756) carbonyl or the pentafluoropropanoyl carbonyl. Given the powerful electron-withdrawing nature of the pentafluoropropanoyl group, the equilibrium is expected to overwhelmingly favor the enol form where the enolic hydroxyl group is adjacent to the cyclohexyl ring, and the double bond is conjugated with the highly electrophilic perfluoroacyl carbonyl. This arrangement maximizes the stabilizing effects discussed in the following sections. It is anticipated that in most solvents, this compound would exist almost exclusively in this enol form.

Influence of the Pentafluoropropanoyl Moiety on Enol Stabilization

The substitution of alkyl groups with perfluoroalkyl groups has a dramatic effect on the keto-enol equilibrium of β-diketones, strongly shifting it towards the enol tautomer. researchgate.net This is due to a combination of powerful electronic effects exerted by the highly electronegative fluorine atoms.

The pentafluoropropanoyl (CF₃CF₂CO-) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect significantly increases the acidity of the α-hydrogens (the proton on the carbon between the two carbonyls). libretexts.org The enhanced acidity facilitates the deprotonation step required for enolization.

Furthermore, the electron-withdrawing nature of the pentafluoropropanoyl group increases the electrophilicity of its carbonyl carbon. This makes the corresponding enol form, where the C=C double bond is conjugated with this carbonyl, particularly stable. Studies on simpler fluorinated β-diketones, such as trifluoroacetylacetone, confirm that the enol form where the hydroxyl group is distal to the trifluoromethyl group is favored, as this places the C=C in conjugation with the CF₃CO group. mdpi.com This strong inductive pull stabilizes the negative charge density on the carbonyl oxygen in the enol tautomer's resonance structures.

Beyond simple induction, a more nuanced electronic interaction known as hyperconjugation plays a crucial role in stabilizing the enol form of perfluorinated β-diketones. Specifically, this involves the interaction between the filled π-orbital of the enol's C=C double bond and the empty, low-lying antibonding σ* orbitals of the adjacent C-F bonds (a π → σ*CF interaction). pku.edu.cn

This delocalization of electron density from the π system into the σ*CF orbitals results in a net stabilization of the enol tautomer. pku.edu.cn Quantum mechanical calculations have shown that these hyperconjugative interactions are significant and contribute substantially to the preference for the enol form in perfluorinated systems. pku.edu.cn The strength of this stabilization increases with the degree of fluorination, making the effect in the pentafluoropropanoyl group even more pronounced than in a trifluoromethyl group. This effect overrides other factors, such as ring strain in cyclic systems, that might otherwise disfavor enolization. pku.edu.cn

Solvent Effects on Tautomeric Preferences

The choice of solvent can significantly influence the position of the keto-enol equilibrium. asu.edu For β-diketones, a general trend, often referred to as Meyer's Rule, observes that the equilibrium tends to shift towards the keto form with increasing solvent polarity. asu.edumissouri.edu

This phenomenon can be explained by considering the differential solvation of the tautomers. The chelated enol form, stabilized by a strong intramolecular hydrogen bond, is relatively non-polar. In contrast, the diketo form, with its two exposed carbonyl groups, is more polar and can engage more effectively in intermolecular hydrogen bonding with protic solvents like water or methanol (B129727). encyclopedia.pubmdpi.com These solvent-solute interactions can stabilize the diketo form, shifting the equilibrium in its favor.

In the case of this compound, while the general trend holds, the immense stability of the enol form due to the electronic effects of the perfluoroalkyl group means that it will likely remain the overwhelmingly predominant species even in polar, protic solvents. For its non-fluorinated analog, 2-acetylcyclohexanone (B32800), the enol content is very high in aprotic solvents like dioxane but decreases in water, though it remains significant. sigmaaldrich.comcalstate.edu For this compound, one would expect a much higher enol content across all solvents, with only a modest decrease in the most polar, hydrogen-bond-donating environments.

Table 1: Effect of Solvent on the Enol Content of Related β-Diketones (%)

| Compound | Cyclohexane (B81311) | Dioxane | Acetonitrile | Methanol | Water |

| Acetylacetone | 95 | 82 | 76 | 69 | 16 |

| 2-Acetylcyclohexanone | ~100 | ~100 | ~95 | ~70 | >40 sigmaaldrich.comcalstate.edu |

| Trifluoroacetylacetone | 97 | 94 | 91 | 82 | 67 |

Data for Acetylacetone and Trifluoroacetylacetone are representative values from various sources. Data for 2-Acetylcyclohexanone is based on reported findings. The expected enol content for this compound would be higher than that of Trifluoroacetylacetone in all solvents.

Acid- and Base-Catalyzed Enolization Mechanisms

The interconversion between keto and enol tautomers, while spontaneous, is often slow but can be significantly accelerated by acid or base catalysts. libretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds via a two-step mechanism. libretexts.org

Protonation: The first step is the rapid protonation of one of the carbonyl oxygen atoms by an acid (e.g., H₃O⁺). This increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-H bond. libretexts.org For this compound, the more basic carbonyl oxygen (on the cyclohexanone ring) is the likely site of initial protonation.

Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, then removes a proton from the α-carbon (the methine proton). The electrons from the broken C-H bond form the C=C double bond, and the electrons from the C=O π-bond move to the protonated oxygen, neutralizing it and forming the enol. libretexts.org

Base-Catalyzed Mechanism: In the presence of a base, the mechanism is also a two-step process but occurs in the reverse order.

Deprotonation: A base (e.g., OH⁻) removes the acidic α-proton, forming a resonance-stabilized intermediate known as an enolate anion. The negative charge is delocalized over the oxygen atoms and the α-carbon. Due to the electron-withdrawing pentafluoropropanoyl group, this deprotonation is particularly facile.

Protonation: The enolate anion is then protonated. If protonation occurs on the α-carbon, the keto form is regenerated. If protonation occurs on one of the oxygen atoms (typically the more electronegative one), the enol tautomer is formed.

Both catalytic pathways provide lower energy routes for the interconversion, allowing the equilibrium to be established much more rapidly than in a neutral medium.

Reactivity and Chemical Transformations of 2 Pentafluoropropanoyl Cyclohexanone

Reactions with Nitrogen-Containing Nucleophiles

The 1,3-dicarbonyl moiety in 2-(pentafluoropropanoyl)cyclohexanone is a key site for reactions with nitrogen-based nucleophiles. These reactions are fundamental for the synthesis of a variety of nitrogen-containing heterocyclic and acyclic compounds.

This compound readily reacts with primary and secondary amines, as well as with ammonium (B1175870) salts like ammonium acetate, to yield β-aminovinyl ketones, also known as enaminones. researchgate.net In this reaction, the amine attacks one of the carbonyl groups (preferentially the more electrophilic ketone of the pentafluoropropanoyl group), followed by the elimination of a water molecule. The resulting products are stabilized by the formation of a conjugated system involving the lone pair of the nitrogen atom, the C=C double bond, and the remaining carbonyl group.

The reaction provides an efficient route to fluoroalkyl-containing β-aminovinyl ketones. researchgate.net These compounds are valuable synthetic intermediates. nih.gov The reaction conditions can be tuned, often using glacial acetic acid or methanol (B129727) as a solvent at room temperature, to achieve high yields. researchgate.net

Table 1: Reaction of this compound with Amines

| Reactant | Product Structure | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted β-Aminovinyl Ketone |

Note: The images are representative structures.

The dicarbonyl nature of this compound makes it an ideal substrate for cyclocondensation reactions to form various heterocyclic systems. These reactions typically involve bifunctional nucleophiles that react with both carbonyl groups.

For instance, in reactions with aromatic diamines such as o-phenylenediamine, this compound can undergo a condensation reaction to form seven-membered rings, specifically fluoroalkyl-substituted 1,5-benzodiazepines. mdpi.comnih.gov This reaction is often catalyzed by acids. Similarly, reaction with amino-substituted aromatic compounds can lead to fused quinoline (B57606) systems. The reaction with 1-aminonaphthalene, for example, can yield benzo[h]quinoline (B1196314) derivatives, sometimes proceeding through an intermediate β-aminovinyl ketone. researchgate.net

Table 2: Cyclocondensation Products from this compound

| Dinucleophile | Heterocyclic Product |

|---|---|

| o-Phenylenediamine | Pentafluoropropyl-substituted Tetrahydro-1,5-benzodiazepine |

This compound serves as a valuable building block for constructing fluoroalkyl-substituted aromatic rings. Classic synthetic methods for pyridines, such as the Hantzsch and Kröhnke syntheses, utilize 1,3-dicarbonyl compounds. wikipedia.orgyoutube.com In a Hantzsch-type synthesis, this compound could react with an aldehyde and ammonia (B1221849) (or an ammonium salt) to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pentafluoropropyl-substituted pyridine.

The synthesis of substituted benzenes can be achieved through benzannulation strategies. These methods involve the cycloaddition of the fluorinated β-diketone with appropriate dienophiles, followed by an elimination step to achieve aromatization, thereby incorporating the pentafluoropropyl group into a new benzene (B151609) ring.

Halogenation Reactions

The methylene (B1212753) group positioned between the two carbonyls (the α-position) in this compound is activated and susceptible to electrophilic halogenation.

Research on analogous β-diketones shows that the introduction of the first fluorine atom at the α-position is typically a rapid process. beilstein-journals.org However, the second fluorination to yield a gem-difluoro compound at the same position is significantly slower. beilstein-journals.org This difference in reaction rates allows for the selective synthesis of either the mono- or di-fluorinated product by controlling the reaction conditions, such as reaction time and the stoichiometry of the fluorinating agent. researchgate.net The resulting α-fluoro and α,α-difluoro-β-diketones are important building blocks in medicinal and materials chemistry.

Table 3: Products of Electrophilic Fluorination

| Stoichiometry of Fluorinating Agent | Primary Product |

|---|---|

| ~1 equivalent | 2-Fluoro-2-(pentafluoropropanoyl)cyclohexanone |

Similar to fluorination, the α-position of this compound is the primary site for electrophilic bromination. The reaction is typically carried out using molecular bromine (Br₂) in a suitable solvent, such as chloroform. scribd.com The presence of the electron-withdrawing pentafluoropropanoyl group enhances the acidity of the α-protons, facilitating enolization and subsequent reaction with the electrophile.

The reaction is generally regioselective, yielding the α-bromo derivative, 2-bromo-2-(pentafluoropropanoyl)cyclohexanone. researchgate.netscribd.com This monobrominated product can serve as a precursor for further synthetic modifications, such as dehydrobromination to introduce unsaturation or as a substrate in nucleophilic substitution reactions.

Derivatization and Functionalization

The presence of two distinct carbonyl groups allows for a range of derivatization and functionalization reactions, making this compound a valuable building block for creating more complex molecular architectures, including those with significant biological and material science applications.

β-Amino acids containing fluoroalkyl groups are of considerable interest in medicinal chemistry as they can impart unique conformational constraints and metabolic stability to peptides and other bioactive molecules. hilarispublisher.comnih.gov While direct synthesis from this compound is not extensively documented, a plausible and efficient route can be proposed based on established methodologies for β-amino acid synthesis from β-dicarbonyl compounds. illinois.edunih.govresearchgate.net

The synthesis would commence with the formation of a β-enaminone. This intermediate is typically prepared through the condensation of the β-dicarbonyl compound with an amine or ammonia, a reaction often catalyzed by acids or metal salts. nih.govacgpubs.org The resulting enaminone can then undergo reduction of the ketone and enamine functionalities, followed by hydrolytic cleavage of the cyclic structure to yield the desired β-fluoroalkyl β-amino acid.

A proposed synthetic pathway is outlined below:

Enaminone Formation: Reaction of this compound with a suitable nitrogen source (e.g., benzylamine) to form the corresponding β-enaminone.

Reduction: Stereoselective reduction of the enaminone intermediate using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation to yield a cyclic amino alcohol. mdpi.com

Hydrolysis/Ring Opening: Acid-catalyzed hydrolysis of the resulting intermediate to open the cyclohexene (B86901) ring and afford the final β-amino acid derivative.

This strategy offers a pathway to novel β-amino acids incorporating both a cyclohexane (B81311) fragment and a pentafluoropropyl group, which are valuable for creating peptides with tailored properties. nih.gov

β-Enaminones are well-established as versatile ligands capable of coordinating with a variety of metal ions to form stable complexes. The synthesis of N,O ligands from this compound can be readily achieved by reacting it with amino alcohols. This condensation reaction typically proceeds with high regioselectivity. researchgate.net The more electrophilic carbonyl group, which is adjacent to the electron-withdrawing pentafluoropropyl group, is expected to react preferentially with the amine functionality of the amino alcohol.

The general reaction involves heating a mixture of this compound and an amino alcohol (e.g., 2-aminoethanol) in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. Various catalysts, such as Lewis acids or Brønsted acids, can be employed to accelerate the condensation. organic-chemistry.org

The resulting N,O-bidentate ligand possesses both a soft nitrogen donor and a hard oxygen donor, making it suitable for coordinating with a range of metal centers. The fluorine atoms on the side chain can also influence the electronic properties and stability of the resulting metal complexes.

Table 1: Reaction of this compound with Amino Alcohols

| Amino Alcohol | Catalyst | Product Structure | Potential Application |

| 2-Aminoethanol | p-Toluenesulfonic acid | N-(2-hydroxyethyl) derivative | Metal complexation, catalysis |

| 3-Aminopropanol | Sc(OTf)₃ | N-(3-hydroxypropyl) derivative | Asymmetric synthesis |

| (S)-2-Amino-1-propanol | Zn(ClO₄)₂·6H₂O | Chiral N,O-ligand | Enantioselective catalysis |

The chemical reactivity of this compound and its derivatives, such as the corresponding β-enaminones, opens avenues for their conjugation to other molecules, including natural products. nih.gov Such conjugation can impart new properties, such as enhanced biological activity or altered pharmacokinetic profiles, to the parent natural product.

A primary strategy for conjugation involves the Michael addition reaction. The β-enaminone derived from this compound possesses an α,β-unsaturated ketone system, making it an excellent Michael acceptor. Natural products containing nucleophilic functional groups, particularly thiols (as found in cysteine-containing peptides or proteins), can readily undergo conjugate addition to the enaminone backbone. nih.gov

Other conjugation methods could involve forming amide or ester linkages if the fluoroalkyl-β-dicarbonyl moiety is first converted into a derivative containing a carboxylic acid or an alcohol. These chemical ligation strategies are fundamental in the field of bioconjugation. nih.govfrontiersin.org For instance, oxidation of the cyclohexanone (B45756) ring could yield a dicarboxylic acid derivative, which could then be coupled to an amine-containing natural product.

Regioselectivity and Stereoselectivity in Reactions

The concepts of regioselectivity and stereoselectivity are central to understanding the chemical transformations of this compound. wikipedia.orgkhanacademy.org

Regioselectivity refers to the preference for a reaction to occur at one position over another. youtube.com In the case of this compound, which has two non-equivalent carbonyl groups, reactions with nucleophiles exhibit high regioselectivity. The carbonyl group of the pentafluoropropanoyl moiety is significantly more electrophilic due to the strong electron-withdrawing effect of the fluorine atoms. Therefore, nucleophilic attack, such as in the initial step of enaminone formation, will preferentially occur at this site. youtube.com

Table 2: Comparison of Carbonyl Electrophilicity

| Carbonyl Group | Inductive Effect of Substituent | Predicted Electrophilicity | Preferred Site of Nucleophilic Attack |

| Cyclohexanone Carbonyl | Alkyl (electron-donating) | Lower | Minor product |

| Pentafluoropropanoyl Carbonyl | Pentafluoroethyl (strongly electron-withdrawing) | Higher | Major product |

Stereoselectivity is the preference for the formation of one stereoisomer over another. rsc.org In the context of this compound chemistry, stereoselectivity becomes crucial in reactions that create new stereocenters. For example, the reduction of the β-enaminone intermediate (derived from the title compound) can lead to the formation of new chiral centers on the cyclohexane ring. The stereochemical outcome of such a reduction can often be controlled by the choice of reducing agent and the use of chiral auxiliaries or catalysts, potentially leading to a specific diastereomer or enantiomer of the resulting amino alcohol. mdpi.com

Coordination Chemistry of 2 Pentafluoropropanoyl Cyclohexanone As a Ligand

General Overview of Fluorinated β-Diketonate Ligands

Fluorinated β-diketones represent a significant class of organic ligands in coordination chemistry, capable of forming stable complexes with a vast majority of metallic elements. mdpi.com These compounds are derivatives of β-diketones (1,3-diketones) where one or more hydrogen atoms on the alkyl or aryl substituents are replaced by fluorine atoms. The parent structure for 2-(pentafluoropropanoyl)cyclohexanone features a cyclohexanone (B45756) ring and a pentafluoropropanoyl group, which classifies it as an unsymmetrical β-diketone.

The introduction of fluorine atoms, particularly in the form of fluoroalkyl groups like pentafluoroethyl (-C2F5), imparts unique properties to the ligand and its subsequent metal complexes. Key characteristics include:

Increased Acidity: The strong electron-withdrawing nature of the perfluoroalkyl group increases the acidity of the β-diketone's enol form, facilitating deprotonation and complex formation with metal ions.

Enhanced Volatility and Solubility: Fluorination often leads to weaker intermolecular interactions, which can increase the volatility and solubility of the resulting metal complexes in non-polar or fluorinated solvents. mdpi.com This property is particularly valuable for applications such as chemical vapor deposition (CVD). nih.gov

Modified Reactivity: The electronic effects of the fluorine substituents can fine-tune the physicochemical properties of the coordination compounds, influencing their stability, Lewis acidity, and catalytic activity. mdpi.comacs.org

Fluorinated β-diketonates typically coordinate to metal ions as bidentate chelating ligands through their two oxygen atoms, forming a stable six-membered ring. nih.gov This chelation is a defining feature of their coordination chemistry, providing thermodynamic stability to the resulting complexes. nih.govunicam.it The variety of substituents on the β-dicarbonyl framework allows for the creation of a wide range of molecular architectures with diverse applications. mdpi.com

Synthesis of Homometallic Coordination Complexes

Homometallic complexes contain a single type of metal center. The synthesis of such complexes using fluorinated β-diketonates is a foundational aspect of their chemistry.

Complexes with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II))

The formation of homoleptic and heteroleptic complexes with first-row transition metals is a well-documented area for many β-diketonate ligands. unicam.itrsc.orgmdpi.com Typically, the synthesis involves the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the protonated β-diketone ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

However, a detailed review of the available scientific literature reveals a lack of specific studies focused on the synthesis and characterization of homometallic complexes of Cu(II), Co(II), or Ni(II) with the this compound ligand. While the synthesis of complexes with other fluorinated β-diketones, such as those with trifluoromethyl (-CF3) or pentafluoroethyl (-C2F5) groups on different backbones, has been explored for metals like palladium and silver, specific research findings for this compound with these transition metals are not presently documented. nih.govnih.gov

Scandium(III) Chelates

Scandium(III) is known to form stable complexes with various chelating agents, including β-diketones. wikipedia.orgnih.gov These complexes are of interest for their potential applications in catalysis and materials science. The synthesis of scandium(III) β-diketonate complexes generally proceeds by reacting a scandium salt, such as scandium(III) triflate or chloride, with the β-diketone ligand.

Despite the known affinity of Sc(III) for oxygen-donor ligands, specific research detailing the synthesis and structural characterization of scandium(III) chelates with this compound could not be identified in the surveyed literature. The coordination chemistry of scandium with other types of chelators is an active field of study, but its specific interaction with this particular fluorinated β-diketone remains an unexplored area. rsc.org

Formation of Heterometallic Architectures

Heterometallic complexes, which contain at least two different metal ions within a single molecular entity, are of high interest due to their potential for novel magnetic, luminescent, or catalytic properties arising from the synergistic interaction between the different metal centers. mdpi.com

Bi- and Polynuclear Structures

Fluorinated β-diketonates can serve as effective building blocks for constructing bi- and polynuclear heterometallic frameworks. mdpi.com They can act as simple chelating ligands to one metal center while other ligands bridge to a second, different metal ion. Alternatively, the β-diketonate itself can, under certain conditions, adopt a bridging coordination mode.

While the principles of constructing such architectures are well-established for common fluorinated β-diketonates like hexafluoroacetylacetonate (hfac), the scientific literature does not currently contain specific examples or detailed research findings on the use of this compound as a ligand to form bi- or polynuclear heterometallic structures. nih.gov

Lanthanide-Containing Complexes (e.g., Eu(III), Tb(III))

The coordination chemistry of lanthanide ions with β-diketonates is a rich field, largely driven by the luminescent properties of the resulting complexes. nih.gov The organic ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion (like Eu(III) or Tb(III)), which then emits light at its characteristic, sharp wavelengths. Fluorination of the β-diketonate ligand can enhance these properties by minimizing luminescence quenching.

A comprehensive search of scientific databases indicates that while the synthesis of lanthanide complexes with various other fluorinated β-diketones is known, there are no specific studies reporting the synthesis, structure, or photophysical properties of lanthanide-containing complexes, such as those of Europium(III) or Terbium(III), that utilize the this compound ligand. rsc.org

Ligand Design and its Influence on Complex Properties

The design of ligands is a cornerstone in the development of coordination compounds with tailored physical and chemical properties. In the realm of β-diketonate ligands, such as this compound, the introduction of fluorinated substituents is a powerful strategy for fine-tuning the characteristics of the resulting metal complexes. The electron-withdrawing nature and unique steric profile of the pentafluoropropionyl group (C2F5) significantly influence the electronic structure, stability, and functionality of the coordination compound. These modifications are critical for enhancing performance in applications ranging from luminescent devices to catalysis.

Research on heterobimetallic lanthanide-lithium β-diketonates has shown that the length of the fluoroalkyl substituent directly affects the crystal packing of the complexes. dntb.gov.uamdpi.com This influence extends to the coordination geometry around the lanthanide ion. For instance, in a series of [Ln-Li] complexes, increasing the fluoroalkyl chain length from trifluoromethyl (CF3) to nonafluorobutyl (C4F9) was found to increase the distortion of the coordination polyhedron and affect the planarity of the chelate rings. mdpi.com This structural distortion is irregular and dependent on the specific lanthanide ion involved. dntb.gov.uamdpi.com

The impact on luminescent properties is also significant and can vary with the medium. In solutions, the luminescence intensity of Europium (Eu³⁺) and Terbium (Tb³⁺) complexes tends to increase with the extension of the fluoroalkyl chain (e.g., from CF₃ to C₈F₁₇). However, in the solid state, such as when the complexes are incorporated into polymer films, the opposite trend is often observed; shorter fluoroalkyl chains lead to higher luminescence intensity. This is attributed to the steric hindrance imposed by longer chains, which can impede optimal coordination or interactions within the solid matrix.

A summary of the effects of increasing fluoroalkyl chain length on the properties of lanthanide β-diketonate complexes is presented below.

| Property | Effect of Increasing Fluoroalkyl Chain Length | Rationale / Observation |

| Crystal Packing | Alters crystal packing structure | The size and conformation of the fluoroalkyl group influence intermolecular interactions. dntb.gov.uamdpi.com |

| Coordination Geometry | Irregularly distorts the [LnO₈] polyhedron | The sum of dihedral angles between the LnOO and β-diketonate planes increases from CF₃ to C₄F₉ complexes. mdpi.com |

| Luminescence (Solution) | Increases intensity | Enhanced shielding of the lanthanide ion and modified electronic effects. |

| Luminescence (Solid State) | Decreases intensity | Steric hindrance from longer chains can disrupt efficient packing and energy transfer pathways. |

| Triplet State Energy | No significant impact | The core electronic structure responsible for the triplet energy is less affected by chain length. dntb.gov.uamdpi.com |

This table provides a qualitative summary of observed trends in fluoroalkyl β-diketonate complexes.

One of the most significant advantages of using fluorinated β-diketonate ligands like this compound in luminescent systems is their ability to suppress non-radiative relaxation processes. Lanthanide ion luminescence arises from f-f electronic transitions, which are inherently inefficient due to being Laporte forbidden. mdpi.com To overcome this, organic ligands are used as "antennas" to absorb excitation energy and transfer it to the lanthanide ion. mdpi.comresearchgate.net

The efficiency of this process is often compromised by non-radiative deactivation, where the excited state energy is lost as heat through vibrational coupling with the ligand's chemical bonds. High-frequency oscillators, particularly C-H, O-H, and N-H bonds, are major contributors to this quenching mechanism.

The introduction of fluorine atoms provides a solution to this problem. The C-F bond is a low-frequency oscillator compared to the C-H bond. By replacing C-H bonds with C-F bonds, the vibrational energy of the ligand framework is lowered, reducing the efficiency of non-radiative energy loss. researchgate.netresearchgate.net This suppression of luminescence quenching leads to a significant enhancement of the luminescent quantum yield and a longer lifetime of the excited state. researchgate.net For example, research has demonstrated that replacing C-H bonds with C-F bonds in a β-diketonate ligand can increase the luminescence lifetime of a complex from 0.18 ms (B15284909) to 0.70 ms, with further fluorination extending it to 0.96 ms. researchgate.net

Furthermore, the bulky nature of fluorinated ligands helps to create a coordinatively saturated environment around the lanthanide ion. This can effectively shield the metal center from solvent molecules (like water), which contain high-frequency O-H oscillators and are potent quenchers of luminescence. mdpi.com

| Feature of Fluorinated Ligand | Mechanism | Impact on Luminescence |

| Low-Frequency Oscillators | Substitution of high-frequency C-H bonds with low-frequency C-F bonds. researchgate.net | Suppresses non-radiative decay via vibrational coupling, increasing quantum yield and lifetime. researchgate.net |

| Coordination Saturation | Bulky ligands occupy the coordination sphere around the Ln³⁺ ion. mdpi.com | Minimizes quenching by excluding solvent molecules (e.g., H₂O) from the inner coordination sphere. mdpi.com |

This table illustrates how fluorinated β-diketonates enhance luminescence properties.

Applications of Coordination Compounds in Catalysis and Functional Materials

Coordination compounds derived from this compound and related fluorinated β-diketonates are versatile building blocks for a wide range of advanced materials and catalytic systems. Their unique electronic and structural properties make them suitable for diverse technological applications.

In the field of catalysis , these complexes have been investigated for various organic transformations. For instance, coordination complexes are widely used as catalysts for oxidation reactions. researchgate.netmdpi.com The specific ligand environment, including the presence of electron-withdrawing fluoroalkyl groups, can influence the redox potential of the metal center and the selectivity of the reaction. Palladium complexes, for example, have been used in the aerobic dehydrogenation of cyclohexanone, where the choice of ligand was shown to control the chemoselectivity of the process. nih.gov Iron and other transition metal complexes are also explored for the catalytic oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone, key industrial intermediates. researchgate.netmdpi.com

The development of functional materials is arguably the most prominent area of application.

Luminescent Materials: Lanthanide complexes with fluorinated β-diketonates are highly valued for their intense and sharp emission bands. They are used as emissive components in Organic Light-Emitting Diodes (OLEDs) for displays and solid-state lighting. ub.edu These complexes can be incorporated into polymer matrices to create flexible and highly luminescent layers. acs.orgmdpi.com The tunability of the emission from visible to the near-infrared (NIR) region also makes them candidates for use in telecommunications and biomedical imaging. mdpi.comnih.gov

Magnetic Materials: The specific coordination geometries enforced by these ligands can impart interesting magnetic properties to lanthanide complexes. Research has shown that complexes with ligands featuring extended fluoroalkyl chains can exhibit behavior as Single-Ion Magnets (SIMs), which are of interest for high-density data storage and quantum computing. dntb.gov.uamdpi.com

Sensors: The sensitivity of the luminescence of these complexes to their local environment makes them suitable for use as chemical sensors. For example, they have been explored for developing fluorimetric methods for trace analysis.

| Application Area | Material/Complex Type | Key Properties and Function |

| Catalysis | Transition Metal Complexes (e.g., Fe, Pd) | Catalyze oxidation reactions (e.g., cyclohexane oxidation); ligand controls selectivity. researchgate.netmdpi.comnih.gov |

| Functional Materials | Lanthanide Complexes for OLEDs | Serve as efficient emitters for displays and lighting, with high quantum efficiency. ub.edu |

| Luminescent Polymers | Incorporation into polymer matrices creates flexible, stable, and highly luminescent materials. acs.orgmdpi.com | |

| Single-Ion Magnets (SIMs) | Lanthanide complexes exhibiting slow magnetic relaxation for potential data storage applications. dntb.gov.uamdpi.com | |

| Sensors | Luminescence properties are sensitive to the chemical environment, enabling trace analysis. |

This table summarizes the major applications of coordination compounds based on fluorinated β-diketonates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR studies are crucial for understanding the structural and electronic properties of β-dicarbonyl compounds like 2-(pentafluoropropanoyl)cyclohexanone. Such analyses would typically investigate the compound's tautomeric equilibrium and the influence of the electron-withdrawing pentafluoropropionyl group.

Mass Spectrometry for Molecular Characterization

A specific mass spectrum for this compound was not found. Mass spectrometry would be used to confirm the molecular weight of the compound and provide structural information through analysis of its fragmentation patterns. researchgate.netnist.govmassbank.euresearchgate.net

Vibrational Spectroscopy (FTIR)

No experimental FTIR spectrum for this compound is available in the searched results. An FTIR spectrum would show characteristic vibrational frequencies, most notably the C=O stretching bands of the keto and enol forms, which would differ due to intramolecular hydrogen bonding in the enol tautomer. qiboch.comresearchgate.netnist.govbartleby.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives

There is no literature available describing the synthesis and X-ray crystallographic analysis of derivatives of this compound, such as its metal complexes. researchgate.netdoi.orgunipi.ituci.eduresearchgate.net Such studies would definitively determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, and would confirm which tautomeric form is present in the crystalline state.

Computational and Theoretical Studies on 2 Pentafluoropropanoyl Cyclohexanone

Quantum Mechanical Calculations on Electronic Structure

Quantum mechanical calculations are fundamental to determining the electronic structure of a molecule, which governs its chemistry. bohrium.com These calculations solve the Schrödinger equation for a given molecular geometry to provide information about orbital energies, electron distribution, and molecular properties. For 2-(pentafluoropropanoyl)cyclohexanone, a key feature of its electronic structure is the polarization induced by the numerous fluorine and oxygen atoms.

The primary goals of electronic structure calculations for this molecule would be to map the molecular electrostatic potential (MEP) and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Electrostatic Potential (MEP): The MEP would visualize the charge distribution across the molecule. It is expected to show significant negative potential around the oxygen atoms of the dicarbonyl moiety and the fluorine atoms of the pentafluoroethyl group, identifying these as sites susceptible to electrophilic attack. Conversely, a positive potential would be expected around the enolic proton (in the enol tautomer), indicating its high acidity.

Frontier Molecular Orbitals (HOMO/LUMO): The energy and character of the HOMO and LUMO are crucial for predicting chemical reactivity. rsc.org For this compound, the HOMO is likely localized on the enolate portion in its most stable enol form, while the LUMO would be distributed over the carbonyl groups. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. rsc.org The strong electron-withdrawing nature of the pentafluoropropanoyl group is predicted to lower the energies of both the HOMO and LUMO compared to non-fluorinated analogs like 2-acetylcyclohexanone (B32800).

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. libretexts.org It is particularly well-suited for studying the properties of medium-to-large organic molecules like this compound.

The synthesis of 2-acylcyclohexanones typically proceeds via the acylation of a cyclohexanone (B45756) enolate or a related enamine derivative. While a specific computational study on the synthesis of this compound is not available, DFT methods are frequently used to model such reaction mechanisms.

A typical Claisen condensation-type reaction pathway would involve:

Deprotonation: A base removes the acidic α-proton from cyclohexanone to form an enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an acylating agent, such as pentafluoropropionic anhydride (B1165640) or pentafluoropropanoyl chloride. This forms a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate collapses, eliminating a leaving group (e.g., a pentafluoropropionate or chloride anion) to yield the final β-dicarbonyl product.

DFT calculations on such pathways provide the energies of reactants, transition states, and products, allowing for the determination of activation barriers and reaction thermodynamics. For instance, studies on the copper-catalyzed synthesis of related β-amino ketones have utilized DFT to elucidate the reaction mechanism and rationalize product formation. libretexts.org

β-Dicarbonyl compounds exist as a dynamic equilibrium between keto and enol tautomers. researchgate.net The position of this equilibrium is highly sensitive to the molecular structure and solvent. While simple ketones like cyclohexanone exist almost entirely in the keto form (~0.0001% enol), the presence of a second carbonyl group in a β-position dramatically shifts the equilibrium toward the enol form. researchgate.netresearchgate.net This stabilization is due to the formation of a conjugated π-system and a strong intramolecular hydrogen bond in the enol tautomer.

For the non-fluorinated analog, 2-acetylcyclohexanone, the enol form is significantly populated. In aqueous solutions, the enol content is over 40%, and in non-polar solvents like dioxane, the compound is almost completely enolized. orientjchem.org

The introduction of a pentafluoropropanoyl group is expected to push this equilibrium even further toward the enol form. The strong electron-withdrawing effect of the C₂F₅ group enhances the acidity of the α-hydrogen, making enolization more favorable. youtube.com DFT calculations are the ideal tool to quantify this effect. Studies on other β-diketones, such as 3-phenyl-2,4-pentanedione, have used DFT to calculate the relative energies of the tautomers and the transition state separating them. rsc.org

A computational analysis of this compound would likely show the enol tautomer to be substantially more stable than the keto form in both the gas phase and in various solvents.

Table 1: Comparison of Keto-Enol Tautomerism in Cyclohexanone Derivatives Data for this compound is predicted based on trends from fluorinated β-diketones.

| Compound | Predominant Tautomer | Approximate % Enol (in non-polar solvent) | Key Stabilizing Factors for Enol | Reference/Basis |

|---|---|---|---|---|

| Cyclohexanone | Keto | ~0.0001% | N/A (Keto form is highly favored) | researchgate.net |

| 2-Acetylcyclohexanone | Enol | >95% | Conjugation, Intramolecular H-bond | orientjchem.org |

| This compound | Enol | >99% (Predicted) | Strong inductive effect of C₂F₅ group, enhanced H-bond, conjugation | Extrapolation from orientjchem.orgyoutube.com |

Modeling of Hyperconjugative Interactions and Fluorine Effects

The substitution of hydrogen with fluorine imparts dramatic changes to a molecule's properties due to fluorine's high electronegativity. In this compound, these effects are prominent.

Inductive Effect: The primary influence is the strong negative inductive effect (-I) of the C₂F₅ group. This effect withdraws electron density from the rest of the molecule, which increases the acidity of the enolic proton and stabilizes the conjugate base (enolate).

DFT calculations, combined with Natural Bond Orbital (NBO) analysis, are used to model these subtle electronic interactions. NBO analysis can quantify the energy of hyperconjugative interactions (e.g., σ → π*) and map the charge distribution, providing a detailed picture of how the pentafluoroethyl group electronically perturbs the acetylcyclohexanone scaffold.

Prediction of Spectroscopic Properties

DFT calculations are routinely used to predict spectroscopic data, which can be invaluable for structure confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies determined by DFT. For this compound, the most informative region would be the carbonyl stretching frequencies (ν(C=O)). The keto form would exhibit two distinct C=O stretches. The enol form, however, would show one C=O stretch at a lower frequency (e.g., 1600-1650 cm⁻¹) due to conjugation with the C=C bond, and a very broad O-H stretch (e.g., 2500-3200 cm⁻¹) characteristic of a strongly intramolecularly hydrogen-bonded proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating NMR chemical shifts is another strength of modern DFT methods. For the enol tautomer of this compound, key predicted ¹H NMR signals would include a significantly downfield-shifted enolic proton (δ > 12 ppm) and signals for the cyclohexene (B86901) ring protons. In ¹³C NMR, the carbonyl and olefinic carbons would be readily identifiable. Furthermore, ¹⁹F NMR predictions would be crucial for characterizing the C₂F₅ group, likely showing distinct signals for the CF₃ and CF₂ moieties with characteristic splitting patterns.

Table 2: Predicted Spectroscopic Features for the Enol Tautomer of this compound Values are typical for related fluorinated β-dicarbonyl enols.

| Spectroscopy | Feature | Predicted Value / Range | Comment |

|---|---|---|---|

| ¹H NMR | Enolic -OH | 12 - 16 ppm | Very broad signal, downfield due to strong H-bond. |

| ¹³C NMR | Ring C=O | 180 - 195 ppm | Carbonyl involved in conjugation and H-bond. |

| ¹³C NMR | Side-chain C=O | 170 - 185 ppm (quartet) | Coupling to adjacent CF₂ group. |

| ¹⁹F NMR | -CF₂- | -115 to -125 ppm | Coupling to CF₃ group. |

| ¹⁹F NMR | -CF₃ | -80 to -90 ppm | Coupling to CF₂ group. |

| IR | ν(O-H) | 2500 - 3200 cm⁻¹ | Very broad, characteristic of chelated enol. |

| IR | ν(C=O) | 1600 - 1650 cm⁻¹ | Lowered frequency due to conjugation and H-bond. |

Advanced Applications and Future Research Directions

Use as a Synthon in Complex Molecule Synthesis

As a 1,3-dicarbonyl compound, 2-(pentafluoropropanoyl)cyclohexanone is an exceptionally useful synthon, or synthetic building block, for constructing intricate molecular architectures. The two electrophilic carbonyl carbons and the acidic α-protons provide multiple reaction sites for forming new carbon-carbon and carbon-heteroatom bonds.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agrochemical research. The 1,3-dicarbonyl moiety is a classic precursor for forming a variety of heterocyclic rings through condensation reactions with binucleophiles. Fluorinated heterocycles, in particular, are of significant interest due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and binding affinity. olemiss.edue-bookshelf.de

One of the most common applications for fluorinated β-diketones is the synthesis of pyrazoles. nih.gov The reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine (B178648) can lead to two possible regioisomers. conicet.gov.ar For instance, the reaction of fluorinated 1,3-diketones with methylhydrazine is a standard method for producing N-methylpyrazoles, which are important pharmacophores. conicet.gov.ar Similarly, reactions with hydrazine itself can yield a range of fluorinated pyrazoles. nih.govresearchgate.net The general mechanism involves the initial attack of one hydrazine nitrogen atom on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole (B372694) ring.

Another important class of heterocycles accessible from β-dicarbonyl compounds are pyrimidines. organic-chemistry.org The cyclocondensation of compounds like this compound with amidines or urea (B33335) would provide a direct route to pyrimidine (B1678525) derivatives bearing both a fused cyclohexane (B81311) ring and a pentafluoroethyl group. researchgate.netnih.gov These structures are valuable scaffolds in drug discovery. The presence of the pentafluoropropanoyl group is expected to direct the regioselectivity of these cyclization reactions, a critical aspect in the synthesis of functional molecules. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent | Resulting Heterocycle | Significance |

| Hydrazine Hydrate | Pentafluoroethyl-tetrahydroindazolone | Core of many biologically active compounds. nih.govresearchgate.net |

| Substituted Hydrazines | N-substituted Pentafluoroethyl-tetrahydroindazolones | Important pharmacophores in drugs and agrochemicals. conicet.gov.ar |

| Urea | Fused Pyrimidinone | Building blocks for antiviral and anticancer agents. researchgate.net |

| Amidines | Fused Pyrimidine | Versatile intermediates in medicinal chemistry. organic-chemistry.org |

The cyclohexane ring is a fundamental scaffold in organic chemistry, and the development of methods to create substituted and functionalized versions is crucial for exploring new chemical space. mdpi.comnih.gov this compound serves as an advanced building block for modified cyclohexane systems, where the fluorinated side chain imparts unique properties. sigmaaldrich.comprincetonbio.com

The parent cyclohexanone (B45756) core can undergo a wide array of transformations, including reductions, oxidations, and various C-C bond-forming reactions. researchgate.netresearchgate.netnih.govmdpi.com For example, selective reduction of one of the carbonyl groups can lead to fluorinated hydroxy-ketones, which are versatile chiral intermediates. Asymmetric transfer hydrogenation (ATH) is a powerful technique for producing such optically active alcohols with high enantioselectivity. mdpi.com Further manipulations of the remaining carbonyl and the hydroxyl group can generate a diverse library of complex cyclohexane derivatives. The presence of the pentafluoropropyl group can also influence the stereochemical outcome of reactions on the cyclohexane ring, providing a handle for diastereoselective synthesis. The development of such building blocks is essential for drug discovery and materials science programs. researchgate.net

Development of New Catalytic Systems Using its Coordination Complexes

The β-diketonate moiety is an outstanding chelating ligand for a vast range of metal ions. researchgate.net Consequently, this compound can be deprotonated to form a bidentate ligand that coordinates with metals to create stable complexes. mdpi.com The introduction of fluorine atoms into the ligand structure significantly modifies the electronic properties of the resulting metal complex. rsc.org The strong electron-withdrawing nature of the pentafluoroethyl group increases the Lewis acidity of the metal center, which can enhance its catalytic activity. nsf.gov

These coordination compounds have found applications in various catalytic processes. For example, Schiff-base metal complexes and other coordination compounds are effective catalysts for condensation and oxidation reactions. mdpi.commdpi.com Ruthenium and iron complexes, in particular, have been explored for hydrogenation and oxidation catalysis. researchgate.netnih.gov The thermal stability and volatility of fluorinated β-diketonate complexes also make them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a process used to create thin films of metals or metal oxides. mdpi.comnih.gov The development of new catalytic systems based on complexes of this compound could lead to more efficient and selective catalysts for important industrial transformations, such as the oxidation of cyclohexane. nih.gov

Table 2: Potential Catalytic Applications of Metal Complexes

| Metal Ion | Potential Application | Rationale |

| Palladium(II) | Cross-coupling reactions, MOCVD | Well-known catalyst, volatility of fluorinated complexes. mdpi.com |

| Ruthenium(II) | Asymmetric Transfer Hydrogenation | Established for ketone reduction; ligand tuning is key. researchgate.net |

| Iron(II/III) | Oxidation, Hydrogenation | Abundant, less toxic metal; ligand enhances activity. nih.gov |

| Copper(II) | Lewis Acid Catalysis, Oxidation | Enhanced Lewis acidity from fluorinated ligand. mdpi.com |

| Lanthanides (e.g., Eu, Tb) | Lewis Acid Catalysis, Luminescent Probes | Strong affinity of lanthanides for β-diketonates. acs.org |

Rational Design of Fluorine-Containing Ligands for Material Science

The incorporation of fluorine into organic molecules can lead to materials with exceptional properties, including high thermal stability, chemical inertness, and hydrophobicity. mdpi.com As a highly fluorinated building block, this compound is a valuable precursor for ligands intended for applications in material science. sigmaaldrich.comacs.org

Metal complexes derived from fluorinated β-diketones exhibit enhanced volatility and thermal stability compared to their non-fluorinated analogs, making them ideal precursors for producing inorganic nanomaterials and thin films via gas-phase deposition techniques. rsc.orgnsf.govnih.gov Furthermore, fluorinated ligands are crucial in the design of Metal-Organic Frameworks (F-MOFs). rsc.org In F-MOFs, the fluorine atoms can tune the pore size and chemical environment, leading to enhanced properties for gas storage and separation, particularly for carbon dioxide. rsc.org The hydrophobicity imparted by the pentafluoroethyl group can also be exploited to create water-repellent surfaces or materials for use in fluorous-biphase catalysis. rsc.org The rational design of ligands based on this compound allows for the fine-tuning of the physicochemical properties of advanced materials. mdpi.com

Emerging Research Areas in Perfluorinated Cyclodicarbonyl Chemistry

The field of per- and polyfluoroalkyl substances (PFAS) is undergoing significant evolution, driven by regulatory changes and a deeper understanding of their environmental impact. Key research trends include the move toward shorter-chain PFAS and the development of new fluorinated molecules with greater structural diversity and functionality, which may offer improved performance with a better environmental profile. frontiersin.orgnih.govresearchgate.netresearchgate.net

Research into perfluorinated cyclodicarbonyl compounds like this compound fits squarely within these emerging themes. As a molecule containing a C2 perfluorinated chain (as part of the C3 propanoyl group), it aligns with the industry's shift away from long-chain (C8 or greater) PFAS. frontiersin.org Its dual carbonyl functionality offers a platform for chemical elaboration, enabling its use as a building block for a wide variety of more complex, functional, and potentially degradable fluorinated molecules, rather than simply inert and persistent substances. researchgate.net

Future research will likely focus on several key areas:

Exploring Novel Reactivity: Uncovering new reactions and transformations of the dicarbonyl system to build novel molecular scaffolds.

Green Synthesis: Developing more environmentally friendly synthetic methods to access and derivatize these compounds.

Functional Materials: Incorporating this motif into polymers, liquid crystals, and other advanced materials to harness the unique properties of the fluorinated cyclohexane structure.

Biological Screening: Synthesizing libraries of derivatives, particularly heterocycles, for evaluation in medicinal and agrochemical discovery programs. nih.gov

The continued exploration of the chemistry of this compound and related structures will undoubtedly contribute to the next generation of fluorinated materials and biologically active compounds.

Q & A

What are the established synthetic routes for 2-(Pentafluoropropanoyl)cyclohexanone, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The synthesis of this compound (C₉H₉F₅O₂, CAS# N/A) typically involves fluorinated acyl chloride intermediates reacting with cyclohexanone derivatives. A common approach includes nucleophilic acylation under anhydrous conditions, where the fluorine-rich propanoyl group is introduced via Friedel-Crafts or similar acyl transfer mechanisms. Reaction parameters such as temperature (optimized between -20°C to 25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., Lewis acids like AlCl₃) critically impact yield (reported 40–65%) and purity (≥95% by GC-MS). Post-synthesis purification often employs fractional distillation or silica gel chromatography, with hexane/ethyl acetate gradients .

How can researchers resolve discrepancies in ¹H/¹⁹F NMR spectral assignments for this compound across studies?

Level: Advanced

Answer:

Discrepancies in NMR data (e.g., chemical shifts or splitting patterns) often arise from solvent effects, impurities, or dynamic conformational changes. To resolve these:

- Standardization: Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal references (TMS for ¹H, CFCl₃ for ¹⁹F).

- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to correlate ¹H and ¹³C/¹⁹F signals, clarifying ambiguous peaks.

- Computational Validation: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to confirm assignments.

Refer to high-purity datasets from peer-reviewed studies (e.g., ¹H NMR of analogous fluorinated ketones ) for benchmarking.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Level: Basic

Answer:

- Spectroscopy:

- FT-IR: Confirms carbonyl (C=O) stretching (~1700–1750 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

- NMR: ¹⁹F NMR is critical for distinguishing fluorinated groups (δ -70 to -120 ppm for CF₃/CF₂).

- HRMS: Validates molecular weight (C₉H₉F₅O₂; exact mass 244.16 Da) and fragmentation patterns .

- Chromatography:

- GC-MS/HPLC: Use polar stationary phases (e.g., DB-5 or C18 columns) with MS detection to separate and identify trace byproducts.

What strategies mitigate hydrolytic instability of the pentafluoropropanoyl group during reactions?

Level: Advanced

Answer:

The electron-withdrawing fluorine atoms increase electrophilicity, making the ketone prone to hydrolysis. Mitigation strategies include:

- Inert Conditions: Conduct reactions under nitrogen/argon with anhydrous solvents.

- Protecting Groups: Temporarily protect the ketone as a ketal or enol ether.

- Low-Temperature Workup: Quench reactions at ≤0°C to slow hydrolysis.

- Additives: Use scavengers (e.g., molecular sieves) to trap water. Stability studies in aqueous buffers (pH 2–10) can quantify degradation kinetics .

How does the fluorination pattern of this compound influence its bioactivity compared to non-fluorinated analogs?

Level: Advanced

Answer:

Fluorination enhances metabolic stability and lipophilicity, potentially improving membrane permeability. For example:

- Cytotoxicity: Fluorinated cyclohexanones show increased apoptosis induction in cancer cell lines (e.g., IC₅₀ 10–50 µM vs. >100 µM for non-fluorinated analogs) due to enhanced electrophilic reactivity.

- Anti-inflammatory Activity: Fluorine atoms may modulate COX-2 inhibition by stabilizing enzyme-ligand interactions. Comparative assays (e.g., ELISA for TNF-α/IL-6) are recommended to quantify effects .

What are the recommended safety protocols for handling this compound in laboratory settings?

Level: Basic

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Storage: Keep in airtight containers at -20°C, away from moisture and bases.

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.

- Toxicity Screening: Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and skin sensitization tests, as fluorinated ketones may pose dermal risks .

How can researchers design experiments to elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

Level: Advanced

Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

- Trapping Intermediates: Use radical scavengers (TEMPO) or electrophilic traps (DMSO) to detect transient species.

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for possible pathways (e.g., SN2 vs. radical mechanisms).

- In-situ Monitoring: Employ Raman spectroscopy or LC-MS to track intermediate formation .

What analytical approaches validate the absence of regioisomeric impurities in synthesized this compound?

Level: Advanced

Answer:

- Chiral HPLC: Separate isomers using columns with chiral stationary phases (e.g., Chiralpak IA).

- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry.

- NOESY NMR: Detect spatial correlations between fluorine and cyclohexanone protons to rule out positional isomers.

- Mass Spectrometry Imaging (MSI): Map spatial distribution of impurities in solid samples .

How can researchers optimize solvent systems for recrystallizing this compound?

Level: Basic

Answer:

- Solvent Screening: Test mixtures of low-polarity (hexane) and high-polarity (ethyl acetate) solvents.

- Gradient Cooling: Slowly reduce temperature from 40°C to 4°C to promote crystal nucleation.

- Additive Use: Introduce seed crystals or anti-solvents (diethyl ether) to improve yield.

- Purity Analysis: Validate via melting point (reported 77–78°C ) and DSC to ensure polymorph consistency.

What computational tools predict the environmental persistence and toxicity of this compound?

Level: Advanced

Answer:

- QSAR Models: Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation factors.

- Molecular Docking: Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways.

- Ecotoxicity Databases: Cross-reference with fluorinated analogs in the EPA’s CompTox Dashboard for hazard profiling .

Retrosynthesis Analysis